molecular formula C12H13NO B1333685 3-(2,5-Dimethylpyrrol-1-yl)phenol CAS No. 97608-33-8

3-(2,5-Dimethylpyrrol-1-yl)phenol

Cat. No. B1333685
CAS RN: 97608-33-8
M. Wt: 187.24 g/mol
InChI Key: NUXXAUZJUIVRKY-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylpyrrol-1-yl)phenol, also known as DMPP, is a chemical compound composed of a phenol ring with a pyrrole group attached at the para position. It is a compound that is used for research and development .


Synthesis Analysis

The synthesis of 3-(2,5-Dimethylpyrrol-1-yl)phenol involves the condensation of 3-aminobenzonitrile with 2,5-hexanedione . The product is filtered, washed thoroughly with cold water, dried, and recrystallized from ethanol .


Molecular Structure Analysis

The molecular formula of 3-(2,5-Dimethylpyrrol-1-yl)phenol is C12H13NO. The structure includes a phenol ring with a pyrrole group attached at the para position.


Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present .

Scientific Research Applications

Antibacterial and Antitubercular Properties

This compound has been evaluated for its potential in combating bacterial infections and tuberculosis. A study demonstrated that derivatives of this compound exhibited significant antibacterial activity. Moreover, some of these derivatives were tested for their in vitro inhibition of enoyl ACP reductase and DHFR enzymes, which are crucial in the life cycle of bacteria and tuberculosis pathogens .

Enzyme Inhibition for Therapeutic Applications

The inhibition of enoyl ACP reductase and DHFR enzymes is not only important for antibacterial and antitubercular effects but also has broader implications in the development of new therapeutic agents. These enzymes are involved in fatty acid synthesis and folate metabolism, respectively, making them targets for drug development in various diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites, suggesting that this compound and its derivatives could be promising candidates for further drug development due to their pronounced docking properties .

Monoclonal Antibody Production Enhancement

In the field of biotechnology, specifically in monoclonal antibody production, this compound has shown promise. A study found that it improved monoclonal antibody production in Chinese hamster ovary cell cultures. It was observed to suppress cell growth while increasing cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during production, which are beneficial for the yield and quality of monoclonal antibodies .

Glycosylation Control in Therapeutic Antibodies

The compound has also been noted to affect the galactosylation on monoclonal antibodies. Galactosylation is a critical quality attribute of therapeutic monoclonal antibodies, and the ability to control this aspect can be crucial for the efficacy and safety of antibody-based therapies .

Structural Optimization for Bioactivity

Further research into the structure-activity relationship of this compound has indicated that 2,5-dimethylpyrrole is an effective partial structure for enhancing monoclonal antibody production. This opens up avenues for structural optimization of 2,5-dimethylpyrrole derivatives to improve production and quality control of monoclonal antibodies .

ADMET Profile Studies

The compound’s derivatives have been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to evaluate their safety and efficacy profiles as potential drugs. These studies are crucial in the early stages of drug development to ensure that a compound has the desirable properties to be a successful therapeutic agent .

Synthesis and Characterization of New Heterocycles

Lastly, the compound serves as a building block for the synthesis of new heterocycles. These heterocycles undergo thorough characterization, which is fundamental in the discovery of new drugs and materials with potential applications in various scientific fields .

Future Directions

Pyrrole-containing compounds like 3-(2,5-Dimethylpyrrol-1-yl)phenol have been found to have diverse biological activities and are considered potential sources of biologically active compounds . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9-6-7-10(2)13(9)11-4-3-5-12(14)8-11/h3-8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXXAUZJUIVRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381740
Record name 3-(2,5-dimethylpyrrol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethylpyrrol-1-yl)phenol

CAS RN

97608-33-8
Record name 3-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97608-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-dimethylpyrrol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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